molecular formula C11H9ClN2S B215154 2-[(3-chloropyridin-2-yl)sulfanyl]-4-methylpyridine

2-[(3-chloropyridin-2-yl)sulfanyl]-4-methylpyridine

Cat. No.: B215154
M. Wt: 236.72 g/mol
InChI Key: OXOQNNWMWUFUMQ-UHFFFAOYSA-N
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Description

2-[(3-chloropyridin-2-yl)sulfanyl]-4-methylpyridine is a chemical compound with the molecular formula C11H9ClN2S It is characterized by the presence of a chloro group and a sulfanyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chloropyridin-2-yl)sulfanyl]-4-methylpyridine typically involves the use of pyridine derivatives and chlorinating agents. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chloropyridin-2-yl)sulfanyl]-4-methylpyridine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

2-[(3-chloropyridin-2-yl)sulfanyl]-4-methylpyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(3-chloropyridin-2-yl)sulfanyl]-4-methylpyridine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context of its application. The exact mechanism of action may vary and is often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-chloropyridin-2-yl)sulfanyl]-4-methylpyridine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C11H9ClN2S

Molecular Weight

236.72 g/mol

IUPAC Name

2-(3-chloropyridin-2-yl)sulfanyl-4-methylpyridine

InChI

InChI=1S/C11H9ClN2S/c1-8-4-6-13-10(7-8)15-11-9(12)3-2-5-14-11/h2-7H,1H3

InChI Key

OXOQNNWMWUFUMQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)SC2=C(C=CC=N2)Cl

Canonical SMILES

CC1=CC(=NC=C1)SC2=C(C=CC=N2)Cl

Origin of Product

United States

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